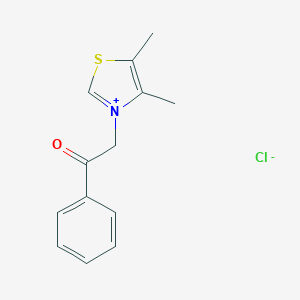

Alagebrium chloride

描述

准备方法

合成路线和反应条件: 氯化阿拉吉布林的合成涉及 4,5-二甲基噻唑鎓氯化物与苯乙酰溴的反应。反应通常在乙腈或乙醇等有机溶剂中,在回流条件下进行。 然后通过重结晶或色谱法纯化产物,以获得高纯度的所需化合物 .

工业生产方法: 氯化阿拉吉布林的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及使用工业级溶剂和试剂,并严格控制反应条件,以确保产品质量的一致性。 最终产品经过严格的质量控制措施,包括纯度分析和稳定性测试 .

化学反应分析

反应类型: 由于噻唑鎓环的存在,氯化阿拉吉布林主要经历取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

取代反应: 常用试剂包括卤代烷烃和亲核试剂。反应通常在二甲基亚砜 (DMSO) 或乙腈等极性溶剂中进行。

氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。

还原反应: 采用硼氢化钠或氢化铝锂等还原剂.

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以产生氯化阿拉吉布林的各种烷基化衍生物,而氧化和还原反应可以改变噻唑鎓环上的官能团 .

科学研究应用

Diastolic Heart Failure

Alagebrium chloride has shown promise in treating diastolic heart failure (DHF). A study involving 23 patients with stable DHF indicated that a 16-week treatment with alagebrium (420 mg/day) resulted in a significant decrease in left ventricular mass and improvements in diastolic filling parameters. Specifically, the left ventricular mass decreased from 124 g to 119 g (P = .036), and the Minnesota Living with Heart Failure score improved significantly (P = .01) .

Vascular Health

In an animal model, alagebrium demonstrated the ability to inhibit neointimal hyperplasia following carotid balloon injury in diabetic rats. The treatment led to a significant reduction in reactive oxygen species (ROS) production and down-regulated the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2). This suggests that alagebrium may help mitigate vascular complications associated with diabetes .

Renal Applications

Alagebrium has been investigated for its effects on renal health, particularly in diabetic nephropathy. In clinical settings, it has been reported to attenuate renal accumulation of advanced glycation end-products (AGEs), which are implicated in kidney damage among diabetic patients. This action may contribute to preserving renal function and preventing progression to end-stage renal disease .

Cellular Protection

Research indicates that alagebrium can protect cardiac cells from oxidative stress, a common issue in aging hearts. Studies have shown that alagebrium treatment increases the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), both of which are crucial for cellular defense against oxidative damage .

Improving Vascular Compliance

Alagebrium has been linked to improved vascular compliance in older adults. By breaking glucose-derived crosslinks that stiffen blood vessels, it enhances arterial elasticity, which is beneficial for cardiovascular health in aging populations .

Mechanistic Insights

The mechanisms through which alagebrium exerts its effects include:

- Inhibition of Advanced Glycation End-products (AGEs): Alagebrium acts as a breaker of AGEs, which are implicated in various chronic diseases.

- Reduction of Reactive Oxygen Species: By decreasing ROS levels, alagebrium mitigates oxidative stress-related damage.

- Modulation of Signaling Pathways: Alagebrium influences pathways such as the extracellular signal-regulated kinase (ERK) pathway, reducing inflammation and cellular proliferation associated with vascular injuries .

Summary Table of Research Findings

作用机制

氯化阿拉吉布林通过靶向和破坏晚期糖基化终产物 (AGEs) 形成的交联来发挥作用。这些交联会导致组织僵硬以及各种退行性疾病的进展。 通过破坏这些交联,氯化阿拉吉布林有助于恢复组织的正常柔韧性和功能 . 分子靶标包括已被糖基化的蛋白质和其他生物分子,所涉及的途径主要与氧化应激和炎症的减少有关 .

类似化合物:

氯化阿拉吉布林的独特性: 氯化阿拉吉布林独特之处在于它能够破坏现有的 AGE 交联,而大多数其他化合物主要抑制新 AGE 的形成。 这使得氯化阿拉吉布林在逆转衰老和退行性疾病的影响方面特别有价值 .

相似化合物的比较

Aminoguanidine: An AGE formation inhibitor that has shown promise in preclinical models but has undesirable side effects.

Pyridoxamine: Another AGE inhibitor that works by scavenging reactive carbonyl species and preventing the formation of AGEs.

Benfotiamine: A synthetic derivative of thiamine that has been shown to inhibit AGE formation and reduce oxidative stress.

Uniqueness of Alagebrium Chloride: this compound is unique in its ability to break existing AGE crosslinks, whereas most other compounds primarily inhibit the formation of new AGEs. This makes this compound particularly valuable for reversing the effects of aging and degenerative diseases .

生物活性

Alagebrium chloride, also known as ALT-711, is a thiazolium compound recognized for its potential therapeutic role in mitigating the effects of advanced glycation end products (AGEs). AGEs are harmful compounds formed when proteins or fats combine with sugars in the bloodstream, contributing to various chronic diseases, particularly in the context of diabetes and cardiovascular conditions. This article examines the biological activity of this compound through various studies, detailing its mechanisms, effects on different biological systems, and clinical implications.

This compound functions primarily as an AGE cross-link breaker , which means it disrupts the covalent bonds formed between proteins due to glycation. Its mechanism involves:

- Chemical Cleavage : Alagebrium cleaves α-dicarbonyl carbon–carbon bonds in cross-linked structures, effectively reducing the accumulation of AGEs in tissues .

- Inhibition of Methylglyoxal : It has been shown to inhibit methylglyoxal, a precursor to AGEs, thereby preventing their formation .

- Antioxidant Properties : Alagebrium exhibits antioxidant activity by reducing oxidative stress, which is particularly beneficial in aging hearts and diabetic conditions .

Cardiovascular Health

This compound has been investigated for its effects on cardiovascular health. Clinical trials and preclinical studies have demonstrated:

- Improvement in Vascular Function : In diabetic rat models, treatment with alagebrium resulted in improved vascular function and reduced collagen cross-linking .

- Cardiac Protection : Studies indicate that alagebrium can protect against oxidative stress in aging hearts by preserving cardiac function and reducing mitochondrial DNA damage .

Diabetes Management

The compound's role in diabetes management has been a focus of research:

- Inhibition of Neointimal Proliferation : In diabetic rats, alagebrium has shown efficacy in inhibiting neointimal proliferation, a significant factor in vascular complications associated with diabetes .

- Impact on Insulin Resistance : Although some studies suggest that short-term alagebrium therapy does not prevent autoimmune diabetes progression, it transiently affects pancreatic β-cell function .

Clinical Studies and Findings

A summary of key clinical findings related to this compound is presented below:

Case Studies

- Diabetic Rat Model : In a study involving diabetic rats treated with alagebrium for three weeks, significant improvements were noted in vascular function and reductions in collagen cross-linking, demonstrating its potential as a therapeutic agent for diabetes-related vascular complications .

- Aging Hearts : Research on aging rat hearts indicated that alagebrium treatment led to a decrease in mitochondrial DNA deletions and a reduction in AGEs by approximately 30%, highlighting its protective role against oxidative damage .

属性

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NOS.ClH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOMESMZHZNBIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955648 | |

| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341028-37-3 | |

| Record name | Alagebrium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341028-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alagebrium chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341028373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-3-phenacylthiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALAGEBRIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QS8K2877 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。